2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers

Lipophilicity Drug-likeness Blood-brain barrier penetration

2-(Bromomethyl)-octahydrocyclopenta[b]pyran (CAS 2168813-19-0) is a fully saturated bicyclic heterocycle (Fsp3 = 1.0) comprising a fused cyclopentane–tetrahydropyran ring system with a reactive bromomethyl substituent at the 2-position. Supplied as a mixture of diastereomers, this compound functions primarily as a versatile synthetic building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H15BrO
Molecular Weight 219.12 g/mol
Cat. No. B13556928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers
Molecular FormulaC9H15BrO
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1CC2CCC(OC2C1)CBr
InChIInChI=1S/C9H15BrO/c10-6-8-5-4-7-2-1-3-9(7)11-8/h7-9H,1-6H2
InChIKeyLXYVXOXAGWRFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-octahydrocyclopenta[b]pyran Procurement Guide: Key Specifications and In-Class Differentiation


2-(Bromomethyl)-octahydrocyclopenta[b]pyran (CAS 2168813-19-0) is a fully saturated bicyclic heterocycle (Fsp3 = 1.0) comprising a fused cyclopentane–tetrahydropyran ring system with a reactive bromomethyl substituent at the 2-position [1]. Supplied as a mixture of diastereomers, this compound functions primarily as a versatile synthetic building block for medicinal chemistry and agrochemical discovery programs [1][2]. Its molecular formula is C9H15BrO, with a molecular weight of 219.12 Da, a LogP of 2.73, and a topological polar surface area (TPSA) of 9 Ų, placing it in a favourable physicochemical space for fragment-based and lead-optimisation workflows [1].

Why Generic Substitution Fails for 2-(Bromomethyl)-octahydrocyclopenta[b]pyran: Comparator-Specific Differentiation


Although several structural analogs sharing the octahydrocyclopenta[b]pyran scaffold exist—including the carboxylic acid, methanesulfonyl chloride, methanamine hydrochloride, and the simpler tetrahydro-2H-pyran variant—blind substitution is not chemically or economically viable [1]. The bromomethyl group uniquely enables high-yielding SN2 nucleophilic displacement and cross-coupling reactions that are kinetically inaccessible or substantially slower with the chloromethyl analog (Br⁻ is a 10–100× better leaving group than Cl⁻ in prototypical SN2 manifolds) . The methanesulfonyl chloride congener provides an orthogonal sulfonylation pathway, not a direct replacement for C–C or C–heteroatom bond formation at the methylene carbon. Furthermore, procurement of single-diastereomer variants (e.g., CAS 2090711-56-9, 1935973-58-2) instead of the diastereomeric mixture results in substantially higher cost and limited commercial availability [1]. The quantitative evidence below establishes the specific dimensions where this compound differentiates from its closest in-class candidates.

Quantitative Evidence Guide: 2-(Bromomethyl)-octahydrocyclopenta[b]pyran vs. Closest Analogs


Lipophilicity and Permeability Potential: LogP 2.73 vs. Carboxylic Acid Analog (LogP ~1.2)

The target compound exhibits a measured/calculated LogP of 2.73, which is approximately 1.5 log units higher than the octahydrocyclopenta[b]pyran-2-carboxylic acid analog (predicted AlogP ~1.2) [1][2]. This difference corresponds to an estimated ~30-fold higher partition coefficient into organic phase, which is critical for passive membrane permeability and CNS drug design. While the carboxylic acid congener falls within a more hydrophilic space suitable for peripheral targets, the bromomethyl derivative occupies a more balanced lipophilic window (LogP 2–3) generally preferred for oral bioavailability and blood-brain barrier penetration [2].

Lipophilicity Drug-likeness Blood-brain barrier penetration

Polar Surface Area and CNS Drug-Likeness: TPSA 9 Ų vs. Carboxylic Acid Analog (TPSA ~46–50 Ų)

The target compound has a TPSA of only 9 Ų, dramatically lower than the octahydrocyclopenta[b]pyran-2-carboxylic acid analog (TPSA ~46.5–50 Ų, comprising two oxygen atoms in the carboxyl group) [1][2]. Established medicinal chemistry guidelines place the TPSA threshold for favourable CNS penetration at <60–90 Ų; however, values <40 Ų are strongly correlated with high brain-to-plasma ratios. The bromomethyl derivative's TPSA of 9 Ų positions it as an ideal CNS-oriented fragment or intermediate, while the carboxylic acid analog risks active efflux transporter recognition and restricted brain exposure [2].

CNS drug design Blood-brain barrier TPSA threshold Medicinal chemistry

Fraction sp³ (Fsp3) and Conformational Complexity: Fsp3 = 1.0 vs. Partially Unsaturated Pyran Analogs

The target compound achieves an Fsp3 value of 1.0 (completely saturated carbon framework), representing the maximum possible three-dimensionality for a molecule of this size [1]. In contrast, 2-(bromomethyl)-3,6-dihydro-2H-pyran (a partially unsaturated pyran analog) possesses an estimated Fsp3 of approximately 0.5–0.6 due to the olefinic unsaturation in the ring . Meta-analyses of pharmaceutical development pipelines demonstrate that higher Fsp3 correlates with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility—each increment of 0.1 in Fsp3 is associated with measurable improvements in these parameters [2].

Fsp3 Conformational diversity Lead-likeness Medicinal chemistry

Reactivity of the Bromomethyl Handle: Relative Rate Advantage of Br vs. Cl in SN2 Displacement

In bimolecular nucleophilic substitution (SN2) reactions, the bromide leaving group departs approximately 10–100× faster than the corresponding chloride, depending on nucleophile, solvent, and substrate structure [1]. Under standard conditions (polar aprotic solvent, primary alkyl halide substrate), the relative SN2 rate ratio k(Br)/k(Cl) is approximately 30–60 [2]. For the specific structural context of a primary bromomethyl group adjacent to a tetrahydropyran oxygen, the electron-withdrawing β-oxygen further polarises the C–Br bond, enhancing leaving group mobility relative to the chloromethyl analog. This kinetic advantage translates to higher yields, shorter reaction times, and broader nucleophile scope in library synthesis when using the bromomethyl congener versus the chloromethyl variant [1].

Nucleophilic substitution Leaving group Synthetic efficiency Reaction kinetics

Cost, Supply Diversity, and Immediate Availability: 23 Supplier Items vs. Single-Diastereomer Scarcity

The diastereomeric mixture (CAS 2168813-19-0) is stocked by at least 4 suppliers with 23 discrete catalog items on the ChemSpace platform, available in pack sizes from 100 mg to 2.5 g, with a lead time of 2–3 days from US and EU warehouses [1]. Purity specification is uniformly 95% [1]. In contrast, single-diastereomer variants (e.g., CAS 2090711-56-9, 1935973-58-2, 1564976-01-7) are available only through specialty suppliers such as AK Scientific, with significantly more constrained inventory and custom-synthesis lead times . While pricing is quotation-dependent, the broader supply base for the mixture typically yields a lower cost per gram, which is a decisive factor in early-stage discovery where material throughput is prioritised over stereochemical homogeneity.

Procurement Supply chain Cost efficiency Building block availability

Optimal Application Scenarios for 2-(Bromomethyl)-octahydrocyclopenta[b]pyran Procurement


CNS-Penetrant Fragment Library Construction

With an Fsp3 of 1.0, TPSA of 9 Ų, and LogP of 2.73, this compound is ideally suited as a core scaffold for CNS-oriented fragment-based drug discovery [1][2]. The bromomethyl handle allows rapid diversification via SN2 amination, etherification, or thioetherification to generate focused libraries with favourable brain-penetration physicochemical profiles. The low TPSA and moderate lipophilicity satisfy multiple CNS drug-likeness criteria, making this scaffold a rational procurement choice over the more polar carboxylic acid or methanamine analogs [2].

Parallel Chemistry and Array Synthesis for Hit-to-Lead Exploration

The bromide leaving group provides a 30–60× kinetic advantage over chloride in nucleophilic displacement, enabling high-throughput parallel synthesis with diverse nucleophiles (amines, alcohols, thiols, stabilised carbanions) under mild conditions [1]. The commercial availability of the diastereomeric mixture in pre-weighed 100 mg and 250 mg packs from multiple suppliers (ChemSpace platform, 23 items from 4 vendors) directly supports 96-well plate-based parallel chemistry workflows [2]. This contrasts with the slower-reacting chloromethyl analog or the orthogonal sulfonylation chemistry of the methanesulfonyl chloride derivative, which cannot substitute for C–N or C–O bond formation at the methylene position.

Diastereomer-Enriched Intermediate for Downstream Chiral Resolution or Asymmetric Synthesis

The mixture of diastereomers provides a cost-effective starting point for diastereomer separation by flash chromatography or chiral HPLC, yielding individual stereoisomers for structure-activity relationship (SAR) studies [1]. The economic advantage of purchasing the mixture from high-throughput suppliers (~$300–$900 for 100 mg–1 g via Enamine) rather than custom-synthesising single diastereomers (~$1,000+ per gram from specialty suppliers) can be significant in early-stage programs where multiple stereoisomers need evaluation [1][2]. This scenario leverages the inherent synthetic chemistry principle that diastereomeric mixtures are often separable by standard achiral chromatography due to differing physical properties.

Agrochemical and Veterinary Medicine Intermediate via SN2 Functionalisation

Beyond human pharmaceuticals, the bromomethyl handle enables introduction of the octahydrocyclopenta[b]pyran scaffold into agrochemical actives and veterinary medicines, where the saturated bicyclic framework imparts metabolic stability and environmental degradability advantages [1]. The 95% purity specification and multi-gram availability (up to 2.5 g from Enamine) support pilot-scale synthesis for in vivo efficacy studies in crop protection or animal health models, where cost-per-gram is a decisive procurement factor favouring the commercially well-represented diastereomeric mixture [1].

Quote Request

Request a Quote for 2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.